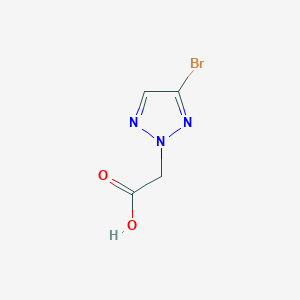
2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and an acetic acid moiety
作用机制
Target of Action
They exert anticancer activity by inhibiting enzymes, vascular endothelial growth factor receptor, and epidermal growth factor receptor, which play crucial roles in disease progression .
Mode of Action
For instance, they can inhibit enzymes, thereby disrupting the biochemical pathways that these enzymes are involved in .
Biochemical Pathways
For instance, they can inhibit enzymes involved in critical cellular processes, thereby affecting these pathways .
Pharmacokinetics
It is known that the presence of a triazole ring in a compound can improve its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Some compounds containing a triazole ring have been shown to exhibit potent inhibitory activities against certain cancer cell lines .
Action Environment
It is known that various internal and external factors can influence the action of a compound, including genetics, viruses, drugs, diet, and smoking .
生化分析
Biochemical Properties
It is known that triazole derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the triazole derivative and the biomolecules it interacts with .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid typically involves the formation of the triazole ring followed by bromination and subsequent introduction of the acetic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, amines, or thiols in solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce complex heterocyclic compounds.
科学研究应用
2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, or antiviral properties.
Materials Science: The compound can be incorporated into polymers or dendrimers for applications in catalysis, photochemistry, or molecular electronics.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds and natural product analogs.
相似化合物的比较
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1,2,3-triazole-4-carboxylic acid and 1,2,3-triazole-5-carboxylic acid share similar structural features and reactivity.
Bromo-substituted Heterocycles: Compounds such as 4-bromo-1H-pyrazole and 4-bromo-1H-imidazole have similar bromine substitution patterns.
Uniqueness
2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid is unique due to the combination of the triazole ring and the acetic acid moiety, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-(4-bromotriazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c5-3-1-6-8(7-3)2-4(9)10/h1H,2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTERQGNJJSJSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934964-63-2 |
Source


|
| Record name | 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-[(1H-imidazol-1-yl)methyl]benzamide](/img/structure/B2992039.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(7-ethoxybenzofuran-2-yl)methanone](/img/structure/B2992040.png)
![(2E)-7-chloro-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2992042.png)
![1-(3,4-dimethylphenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2992043.png)
![1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2992046.png)
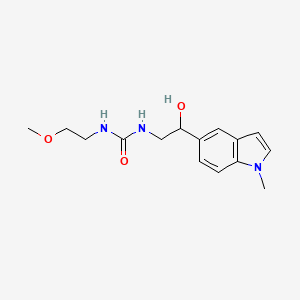
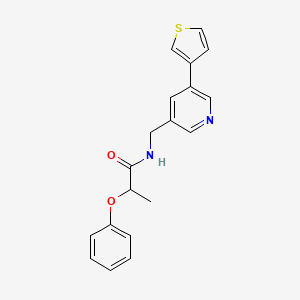
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2992049.png)
![1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2992050.png)
![2-{5-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2992054.png)
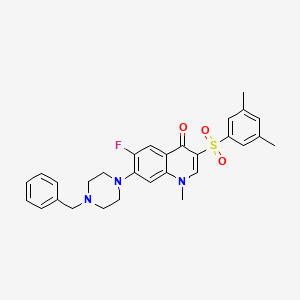
![methyl 4-(4,6-dioxo-5-phenyl-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2992059.png)
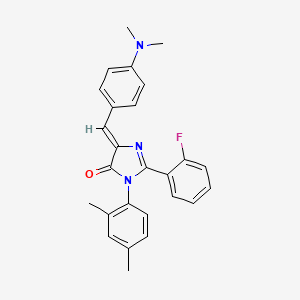
![3-(4-(2-Fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)benzonitrile](/img/structure/B2992062.png)
